molecular formula C9H12BrNO B12439190 4-(2-Bromo-ethoxy)benzylamine CAS No. 887580-80-5

4-(2-Bromo-ethoxy)benzylamine

Cat. No.: B12439190
CAS No.: 887580-80-5
M. Wt: 230.10 g/mol
InChI Key: FCOJXIIXZZGSSL-UHFFFAOYSA-N
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Description

4-(2-Bromo-ethoxy)benzylamine is an organic compound that features a benzylamine moiety substituted with a 2-bromoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-ethoxy)benzylamine typically involves the reaction of 4-hydroxybenzylamine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the 2-bromoethoxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromo-ethoxy)benzylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The benzylamine moiety can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding ethoxybenzylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products:

    Nucleophilic Substitution: Products include azidoethoxybenzylamine or thiocyanatoethoxybenzylamine.

    Oxidation: Products include imines or nitriles.

    Reduction: The major product is ethoxybenzylamine.

Scientific Research Applications

4-(2-Bromo-ethoxy)benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-ethoxy)benzylamine involves its interaction with various molecular targets. The 2-bromoethoxy group can participate in nucleophilic substitution reactions, while the benzylamine moiety can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    4-(2-Dimethylaminoethoxy)benzylamine: Similar structure but with a dimethylamino group instead of a bromo group.

    4-(2-Methoxyethoxy)benzylamine: Similar structure but with a methoxy group instead of a bromo group.

Uniqueness: 4-(2-Bromo-ethoxy)benzylamine is unique due to the presence of the bromo group, which makes it more reactive in nucleophilic substitution reactions compared to its analogs. This reactivity can be advantageous in synthetic applications where selective modification of the molecule is required .

Properties

CAS No.

887580-80-5

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

[4-(2-bromoethoxy)phenyl]methanamine

InChI

InChI=1S/C9H12BrNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-7,11H2

InChI Key

FCOJXIIXZZGSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OCCBr

Origin of Product

United States

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